molecular formula C18H10F4N2S2 B5875314 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile

4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile

Cat. No. B5875314
M. Wt: 394.4 g/mol
InChI Key: PLKYJQIATBZCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile, also known as TTNPB, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of retinoids, which are known to play a vital role in various physiological processes such as vision, growth, and development.

Mechanism of Action

4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile exerts its effects by binding to the RARs and inducing conformational changes that activate downstream signaling pathways. The activation of these pathways leads to the modulation of gene expression, which ultimately results in the physiological effects associated with 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile has also been shown to regulate the expression of various genes involved in cell differentiation and embryonic development.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile is its high selectivity for RAR subtypes. This property makes it an essential tool for studying the specific roles of RARs in various physiological processes. However, one of the limitations of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile is its low solubility in aqueous solutions, which can make it challenging to administer in certain experimental setups.

Future Directions

There are several future directions for research on 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile. One potential area of research is its use as a therapeutic agent for various diseases such as cancer and autoimmune disorders. Another potential area of research is the development of novel analogs of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile with improved solubility and selectivity for specific RAR subtypes. Additionally, the role of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile in various physiological processes such as vision and growth is still not fully understood and warrants further investigation.
In conclusion, 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile is a small molecule compound that has significant potential for scientific research. Its high selectivity for RAR subtypes and wide range of biochemical and physiological effects make it an essential tool for studying various physiological processes. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile involves the reaction of 4-(2-fluorophenyl)-2-(2-thienylmethylthio)-6-hydroxynicotinonitrile with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile.

Scientific Research Applications

4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in scientific research. One of the most significant applications of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile is its use as a selective agonist for the retinoic acid receptor (RAR) subtypes RARα, RARβ, and RARγ. This property makes it an essential tool for studying the role of RARs in various physiological processes such as embryonic development, differentiation, and apoptosis.

properties

IUPAC Name

4-(2-fluorophenyl)-2-(thiophen-2-ylmethylsulfanyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2S2/c19-15-6-2-1-5-12(15)13-8-16(18(20,21)22)24-17(14(13)9-23)26-10-11-4-3-7-25-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYJQIATBZCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CS3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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